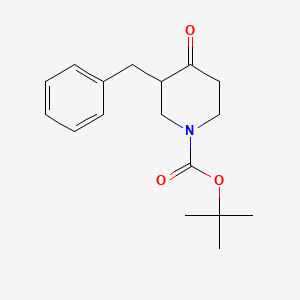![molecular formula C11H12N2 B574092 8-Methyl-2,3-dihydro-1H-benzo[d]pyrrolo[1,2-a]imidazole CAS No. 191794-28-2](/img/structure/B574092.png)
8-Methyl-2,3-dihydro-1H-benzo[d]pyrrolo[1,2-a]imidazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-Methyl-2,3-dihydro-1H-benzo[d]pyrrolo[1,2-a]imidazole is a nitrogen-containing heterocyclic compound. This compound is part of the pyrrolo[1,2-a]benzimidazole family, which is known for its diverse biological activities and applications in medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-Methyl-2,3-dihydro-1H-benzo[d]pyrrolo[1,2-a]imidazole typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-aminobenzimidazole with acyl (bromo)acetylenes, followed by the addition of propargylamine and subsequent intramolecular cyclization . This process can be catalyzed by cesium carbonate (Cs2CO3) in dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.
化学反応の分析
Types of Reactions
8-Methyl-2,3-dihydro-1H-benzo[d]pyrrolo[1,2-a]imidazole can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can yield alcohols or alkanes.
科学的研究の応用
8-Methyl-2,3-dihydro-1H-benzo[d]pyrrolo[1,2-a]imidazole has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antimicrobial, antiviral, and anticancer properties.
作用機序
The mechanism of action of 8-Methyl-2,3-dihydro-1H-benzo[d]pyrrolo[1,2-a]imidazole is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, to exert its biological effects. The compound’s structure allows it to fit into the active sites of these targets, potentially inhibiting their activity and leading to therapeutic effects .
類似化合物との比較
Similar Compounds
Uniqueness
8-Methyl-2,3-dihydro-1H-benzo[d]pyrrolo[1,2-a]imidazole is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
特性
CAS番号 |
191794-28-2 |
|---|---|
分子式 |
C11H12N2 |
分子量 |
172.231 |
IUPAC名 |
8-methyl-2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazole |
InChI |
InChI=1S/C11H12N2/c1-8-4-2-5-9-11(8)13-7-3-6-10(13)12-9/h2,4-5H,3,6-7H2,1H3 |
InChIキー |
COSXRBNJOSAACZ-UHFFFAOYSA-N |
SMILES |
CC1=C2C(=CC=C1)N=C3N2CCC3 |
同義語 |
1H-Pyrrolo[1,2-a]benzimidazole,2,3-dihydro-8-methyl-(9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4,7-Ethano-3H-[1,2]dioxino[4,5-c]pyrazole, 3a,4,7,7a-tetrahydro-](/img/new.no-structure.jpg)

![4,4'-Bis[2-[2-chloro-5-(o-methylphenylcarbamoyl)phenylazo]acetoacetylamino]-3,3'-dimethylbiphenyl](/img/structure/B574011.png)
![(6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-7-yl)methanamine](/img/structure/B574017.png)

![(6R,7S)-7-amino-3-cyano-8-oxo-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B574019.png)


